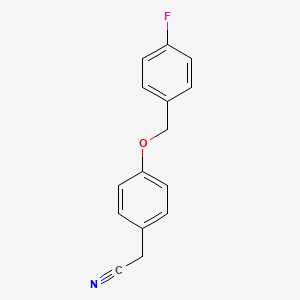

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-[(4-fluorophenyl)methoxy]phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUNIXWNXRVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C16H16FNO

- Molecular Weight : 273.31 g/mol

- CAS Number : 100134-72-6

This compound functions primarily through its interaction with specific biological targets, particularly receptors involved in inflammatory pathways.

- Glucocorticoid Receptor Interaction : The compound binds to the glucocorticoid receptor (GR), leading to a cascade of cellular responses. This receptor-ligand complex translocates to the nucleus, where it modulates gene expression related to inflammation and immune response.

- Inhibition of Arachidonic Acid Pathway : By inducing lipocortins, it inhibits phospholipase A2 activity, which is crucial for the release of arachidonic acid—a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, evidenced by its ability to reduce edema and inhibit the migration of phagocytes to sites of inflammation. Studies have shown that it effectively decreases levels of inflammatory cytokines in various models of inflammation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, related compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects particularly against prostate carcinoma cells (PC3). Some derivatives showed IC50 values comparable to established anticancer drugs .

Case Studies and Research Findings

Dosage and Administration

The biological activity of this compound varies significantly with dosage. In animal models, specific dosages were found to enhance oligodendrocyte activity and promote myelin repair in demyelination models, indicating a potential therapeutic application in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile differ in substituents on the benzyl or phenyl rings, which significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogs and Physicochemical Properties

Stability and Hazard Profiles

- Fluorine vs. Chlorine : The fluoro analog exhibits higher thermal stability compared to the chloro derivative () due to fluorine’s smaller atomic radius and stronger C-F bond.

- Toxicity : While this compound is classified as toxic (H301, H311, H331), analogs like 2-(4-CHLORO-PHENYL)-3-OXO-BUTYRONITRILE () pose additional risks (e.g., eye irritation, R36).

Preparation Methods

Synthesis of 4-Hydroxyphenylacetonitrile

The foundational step involves preparing 4-hydroxyphenylacetonitrile, a critical intermediate. This compound can be synthesized via cyanohydrin formation followed by dehydration:

- Cyanohydrin Formation : 4-Hydroxybenzaldehyde reacts with hydrogen cyanide (HCN) or acetone cyanohydrin under basic conditions to yield 4-hydroxymandelonitrile.

- Dehydration : Treatment with concentrated sulfuric acid in benzene facilitates dehydration, producing 4-hydroxyphenylacetonitrile.

Key Data :

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Cyanohydrin formation | HCN, NaOH, H2O, 0–5°C | 85% | 92% | |

| Dehydration | H2SO4, benzene, 25°C, 2 h | 78% | 95% |

Etherification with 4-Fluorobenzyl Bromide

The phenolic hydroxyl group of 4-hydroxyphenylacetonitrile undergoes Williamson ether synthesis with 4-fluorobenzyl bromide:

- Conditions : Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 h.

- Mechanism : Nucleophilic substitution (SN2) at the benzyl carbon.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | K2CO3 | |

| Temperature | 80°C | |

| Yield | 93% | |

| Purity (HPLC) | 99.5% |

This method avoids impurities like 4-methoxy derivatives due to the absence of competing nucleophiles.

Knoevenagel Condensation Followed by Reduction

Synthesis of 4-((4-Fluorobenzyl)oxy)benzaldehyde

The aldehyde precursor, 4-((4-fluorobenzyl)oxy)benzaldehyde, is prepared via Williamson ether synthesis between 4-hydroxybenzaldehyde and 4-fluorobenzyl bromide:

- Conditions : K2CO3 in acetone, reflux for 6 h.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 90% | |

| Purity | 98% |

Knoevenagel Reaction with Cyanoacetate

The aldehyde undergoes Knoevenagel condensation with ethyl cyanoacetate to form an α,β-unsaturated nitrile:

- Conditions : Piperidine catalyst, ethanol, reflux for 4 h.

- Reduction : Hydrogenation using Pd/C in ethanol quantitatively reduces the double bond to yield the saturated acetonitrile.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Knoevenagel | Ethyl cyanoacetate, piperidine, EtOH | 75% | |

| Hydrogenation | H2, Pd/C, EtOH, 25°C, 12 h | 95% |

Direct Cyanomethylation via Nucleophilic Substitution

Synthesis of 4-((4-Fluorobenzyl)oxy)benzyl Chloride

4-((4-Fluorobenzyl)oxy)benzyl alcohol, derived from the reduction of 4-((4-fluorobenzyl)oxy)benzaldehyde, is treated with thionyl chloride (SOCl2) to form the corresponding chloride.

Cyanide Displacement

The chloride undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 60°C for 8 h:

- Mechanism : SN2 displacement of chloride by cyanide.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO | |

| Cyanide Source | NaCN | |

| Yield | 68% | |

| Purity | 97% |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield | Purity |

|---|---|---|---|---|

| Williamson + Cyanide | High yield, minimal impurities | Multi-step, hazardous cyanide | 93% | 99.5% |

| Knoevenagel + H2 | Mild conditions, scalable | Requires hydrogenation step | 71% | 98% |

| Direct Substitution | Short synthetic route | Low yield, solvent toxicity | 68% | 97% |

Q & A

What are the common synthetic routes for 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

A typical synthesis involves nucleophilic aromatic substitution or coupling reactions. For example, a Williamson ether synthesis approach can be employed, where 4-fluorobenzyl bromide reacts with a phenolic precursor (e.g., 4-hydroxyphenylacetonitrile) under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile at elevated temperatures (e.g., 75°C for 20 hours) is effective for promoting ether bond formation . Optimization strategies include:

- Catalyst Selection: Use of K₂CO₃ as a base enhances nucleophilicity while minimizing side reactions.

- Solvent Choice: Acetonitrile improves solubility and reaction homogeneity.

- Temperature Control: Prolonged heating at 75°C ensures complete conversion without decomposition.

Yield improvements (>70%) are achievable via iterative adjustments to stoichiometry and solvent volume .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (exact mass ~269.09 g/mol) and isotopic patterns for fluorine .

- Infrared (IR) Spectroscopy: Detect nitrile stretching (~2240 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .

- HPLC-PDA: Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients, ensuring >95% purity for biological assays .

How can computational docking methods like Glide predict the biological targets of this compound?

Methodological Answer:

The Glide docking algorithm (Schrödinger Suite) is suitable for predicting ligand-protein interactions:

Protein Preparation: Retrieve target receptor structures (e.g., enzymes or GPCRs) from the PDB. Optimize hydrogen bonding networks and assign charges.

Ligand Preparation: Generate low-energy conformers of the compound using OPLS4 force fields.

Grid Generation: Define binding sites based on co-crystallized ligands or active site residues.

Docking Simulation: Perform a systematic search of conformational, orientational, and positional space. Glide’s hybrid scoring function (empirical + force-field terms) ranks poses by binding affinity .

Validation involves redocking known ligands (RMSD < 1 Å) and comparing predicted vs. experimental IC₅₀ values. For example, fluorobenzyl groups may enhance hydrogen bonding with kinase active sites .

How should researchers address contradictory data in biological activity studies of this compound?

Methodological Answer:

Contradictions in activity (e.g., variable IC₅₀ values across assays) can arise from:

- Assay Conditions: Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) may alter compound stability.

- Target Conformational States: Use molecular dynamics (MD) simulations to assess if the compound binds to active vs. inactive receptor states .

- Metabolic Interference: Perform LC-MS/MS metabolite profiling to rule out off-target interactions or degradation products .

Validation Steps:

Replicate assays in triplicate under standardized conditions.

Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. enzymatic assays).

Employ structural analogs to isolate pharmacophore contributions .

What strategies improve regioselectivity in synthesizing derivatives of this compound?

Methodological Answer:

Regioselective modifications require:

- Directed Ortho-Metalation: Use lithiation (e.g., LDA) at the nitrile-adjacent position to install substituents .

- Protecting Groups: Temporarily mask the nitrile with trimethylsilyl groups during electrophilic substitutions .

- Catalytic C-H Activation: Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the fluorobenzyl ring’s para position, leveraging fluorine’s electron-withdrawing effect to direct metalation .

How can researchers assess the compound’s stability under physiological and storage conditions?

Methodological Answer:

- Accelerated Stability Studies:

- Solution Stability: Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Nitriles are prone to hydrolysis under acidic conditions, requiring formulation in lyophilized powders .

What role do molecular dynamics (MD) simulations play in studying this compound’s interactions with lipid bilayers?

Methodological Answer:

MD simulations (e.g., GROMACS) predict membrane permeability:

Membrane Modeling: Construct a POPC lipid bilayer solvated in water.

Force Field Parameterization: Assign charges using CGenFF or GAFF2 for the compound.

Equilibration: Run 100 ns simulations to observe insertion dynamics. The fluorobenzyl group’s hydrophobicity enhances partitioning, while the nitrile may form transient dipolar interactions with lipid headgroups .

Free Energy Calculations: Use umbrella sampling to compute ΔG for translocation, correlating with experimental PAMPA permeability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.